molecular formula C11H11BrClN3 B13211527 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine

8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine

Cat. No.: B13211527
M. Wt: 300.58 g/mol
InChI Key: VVLQWAXKIFSYOU-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C11H11BrClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of quinoline derivatives, followed by the introduction of dimethylamino groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

  • 8-Bromo-4-chloro-2,6-dimethylquinoline
  • 7-Bromo-4-chloro-2,8-dimethylquinoline
  • 6-Bromo-4-chloro-8-methylquinoline

Comparison: 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C11H11BrClN3

Molecular Weight

300.58 g/mol

IUPAC Name

8-bromo-5-chloro-4-N,6-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H11BrClN3/c1-5-3-6(12)10-8(9(5)13)11(15-2)7(14)4-16-10/h3-4H,14H2,1-2H3,(H,15,16)

InChI Key

VVLQWAXKIFSYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C(=C(C=N2)N)NC)Br

Origin of Product

United States

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